molecular formula C21H26N2O4 B268935 N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}-4-(2-methoxyethoxy)benzamide

N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}-4-(2-methoxyethoxy)benzamide

Katalognummer B268935
Molekulargewicht: 370.4 g/mol
InChI-Schlüssel: ZDOKRDHYPHQMPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}-4-(2-methoxyethoxy)benzamide, commonly referred to as DPA-714, is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases. DPA-714 belongs to the family of translocator protein (TSPO) ligands, which are known to bind to the TSPO receptor and modulate its activity.

Wirkmechanismus

The mechanism of action of DPA-714 involves the binding of the molecule to the N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}-4-(2-methoxyethoxy)benzamide receptor, which is located on the outer mitochondrial membrane. This compound is known to be involved in various cellular processes, including cholesterol transport, apoptosis, and mitochondrial function. The binding of DPA-714 to this compound modulates its activity, leading to the reduction of neuroinflammation, cancer cell proliferation, and inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of DPA-714 are mainly related to its ability to modulate the activity of the this compound receptor. In neurodegenerative disorders, DPA-714 reduces neuroinflammation and neuronal damage by inhibiting the production of pro-inflammatory cytokines and chemokines. In cancer, DPA-714 induces apoptosis and cell cycle arrest, leading to the inhibition of cancer cell proliferation and migration. In inflammation, DPA-714 reduces the production of pro-inflammatory cytokines and chemokines, leading to the attenuation of inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using DPA-714 in lab experiments include its high affinity and selectivity for the N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}-4-(2-methoxyethoxy)benzamide receptor, its ability to modulate the activity of the receptor, and its potential therapeutic applications in various diseases. The limitations of using DPA-714 in lab experiments include its low solubility in water, its potential toxicity at high concentrations, and the need for further studies to determine its optimal dosage and administration route.

Zukünftige Richtungen

The future directions of DPA-714 research include the development of more efficient synthesis methods, the optimization of its therapeutic applications in various diseases, the determination of its optimal dosage and administration route, and the identification of new N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}-4-(2-methoxyethoxy)benzamide ligands with improved pharmacological properties. Additionally, the use of DPA-714 in imaging studies for the diagnosis and monitoring of neurodegenerative disorders and cancer is an area of active research.

Synthesemethoden

The synthesis of DPA-714 involves several steps, starting from the reaction of 3-aminophenylacetic acid with 2,2-dimethylpropanoyl chloride to form the corresponding amide. The amide is then coupled with 4-(2-methoxyethoxy)benzoyl chloride using a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) to form the final product, DPA-714. The purity of DPA-714 can be improved by recrystallization or column chromatography.

Wissenschaftliche Forschungsanwendungen

DPA-714 has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, cancer, and inflammation. In neurodegenerative disorders, DPA-714 has been shown to bind to the N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}-4-(2-methoxyethoxy)benzamide receptor and modulate its activity, leading to the reduction of neuroinflammation and neuronal damage. In cancer, DPA-714 has been shown to inhibit the proliferation and migration of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation, DPA-714 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to the attenuation of inflammation.

Eigenschaften

Molekularformel

C21H26N2O4

Molekulargewicht

370.4 g/mol

IUPAC-Name

N-[3-(2,2-dimethylpropanoylamino)phenyl]-4-(2-methoxyethoxy)benzamide

InChI

InChI=1S/C21H26N2O4/c1-21(2,3)20(25)23-17-7-5-6-16(14-17)22-19(24)15-8-10-18(11-9-15)27-13-12-26-4/h5-11,14H,12-13H2,1-4H3,(H,22,24)(H,23,25)

InChI-Schlüssel

ZDOKRDHYPHQMPE-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)OCCOC

Kanonische SMILES

CC(C)(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)OCCOC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.